

Application of 2-(6-bromo-1H-indol-1-yl)ethanamine in antimicrobial research.

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Compound of Interest

2-(6-bromo-1H-indol-1yl)ethanamine

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Application of 2-(6-bromo-1H-indol-1-yl)ethanamine in Antimicrobial Research Application Notes

Introduction

2-(6-bromo-1H-indol-1-yl)ethanamine is an indole derivative that holds potential for significant applications in antimicrobial research. While direct studies on this specific molecule are limited, research on structurally similar 6-bromoindole compounds provides a strong basis for its potential efficacy as an antimicrobial agent, an antibiotic adjuvant, and an anti-biofilm agent.[1] The indole scaffold is a common feature in molecules with diverse biological activities, and the presence of a bromine atom can enhance the antimicrobial properties of these compounds.[2]

Potential Antimicrobial Activity

Derivatives of 6-bromoindole have demonstrated notable intrinsic antimicrobial activity against a range of bacteria, including Gram-positive and Gram-negative species.[3] For instance, the related marine bisindole alkaloid, 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, has shown antimicrobial activity against Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains), Escherichia coli, and Klebsiella pneumoniae.[4][5] The proposed







mechanism of action for some bromoindole derivatives involves the rapid permeabilization and depolarization of the bacterial membrane.[3]

Antibiotic Adjuvant Potential

A significant area of interest is the potential for **2-(6-bromo-1H-indol-1-yl)ethanamine** to act as an antibiotic adjuvant or potentiator. These are compounds that, when used in combination with traditional antibiotics, can enhance their effectiveness and potentially overcome antibiotic resistance.[6] For example, a fluorinated analogue of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine was found to reduce the minimum inhibitory concentration (MIC) of oxacillin for a clinical MRSA strain by 256-fold.[4] This suggests that 6-bromoindole derivatives could be valuable in restoring the efficacy of existing antibiotics against resistant pathogens.

Anti-Biofilm Activity

Bacterial biofilms are a major challenge in clinical settings as they provide a protected environment for bacteria, making them more resistant to antibiotics and host immune responses. Several 6-bromoindole derivatives have exhibited the ability to both inhibit the formation of biofilms and disaggregate pre-formed biofilms of various microorganisms, including S. aureus, E. coli, K. pneumoniae, and Candida albicans.[5] This anti-biofilm activity presents a promising avenue for the development of new therapeutic strategies to combat chronic and device-associated infections.

Disclaimer: The following data and protocols are based on research conducted on structurally related 6-bromoindole compounds. Researchers should validate these findings for **2-(6-bromo-1H-indol-1-yl)ethanamine** through independent experimentation.

Data Presentation

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for Structurally Related 6-Bromoindole Derivatives



Compound	Target Microorganism	MIC (μg/mL)	Reference
2,2-bis(6-bromo-1H-indol-3-yl)ethanamine	Staphylococcus aureus (MRSA CH 10850)	2	[4]
2,2-bis(6-bromo-1H-indol-3-yl)ethanamine	Staphylococcus aureus (MSSA ATCC 29213)	2	[4]
Fluorinated analogue of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine	Staphylococcus aureus (MRSA CH 10850)	32	[4]
Fluorinated analogue of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine	Staphylococcus aureus (MSSA ATCC 29213)	16	[4]
2,2-bis(6-bromo-3-indolyl) ethylamine	Escherichia coli	8	[5]
2,2-bis(6-bromo-3-indolyl) ethylamine	Staphylococcus aureus	8	[5]
2,2-bis(6-bromo-3-indolyl) ethylamine	Klebsiella pneumoniae	8	[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:



- 2-(6-bromo-1H-indol-1-yl)ethanamine (test compound)
- Bacterial strain of interest
- Mueller-Hinton Broth (MHB)[9]
- Sterile 96-well microtiter plates[7]
- Spectrophotometer
- Incubator (37°C)[10]
- · Sterile pipette tips and troughs

Procedure:

- Preparation of Bacterial Inoculum:
 - From a fresh agar plate, select a single colony of the test bacterium and inoculate it into a tube containing 3-5 mL of MHB.[10]
 - Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] This can be measured spectrophotometrically (OD600 of 0.08-0.1).[10]
 - Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Preparation of Test Compound Dilutions:
 - Prepare a stock solution of 2-(6-bromo-1H-indol-1-yl)ethanamine in a suitable solvent (e.g., DMSO) and then dilute it in MHB to twice the highest concentration to be tested.
 - \circ In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
 - Add 200 μL of the highest concentration of the test compound to well 1.



- \circ Perform a 2-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing, and then transferring 100 μ L from well 2 to well 3, and so on, down to well 10. Discard 100 μ L from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
- Inoculation and Incubation:
 - \circ Add 100 μ L of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 μ L.
 - Cover the plate and incubate at 37°C for 18-24 hours.[7]
- Determination of MIC:
 - After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration
 of the compound at which there is no visible growth.[8]
 - Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader. The MIC is the lowest concentration that inhibits growth compared to the growth control.

Minimum Bactericidal Concentration (MBC) Assay Protocol

This protocol is performed after the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9][11]

Materials:

- Results from the MIC assay
- Mueller-Hinton Agar (MHA) plates
- Sterile pipette tips and spreader

Procedure:

Subculturing from MIC Plate:



- From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 μL aliquot.[12]
- Spread the aliquot onto a fresh MHA plate.
- Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
- Incubation:
 - Incubate the MHA plates at 37°C for 18-24 hours.
- Determination of MBC:
 - After incubation, count the number of colonies on each plate.
 - The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][12]

Time-Kill Curve Assay Protocol

This assay evaluates the rate at which an antimicrobial agent kills a specific bacterium over time.[13][14]

Materials:

- 2-(6-bromo-1H-indol-1-yl)ethanamine (test compound)
- · Bacterial strain of interest
- Mueller-Hinton Broth (MHB)
- Mueller-Hinton Agar (MHA) plates
- Sterile culture tubes
- Incubator with shaking capabilities (37°C)
- Spectrophotometer



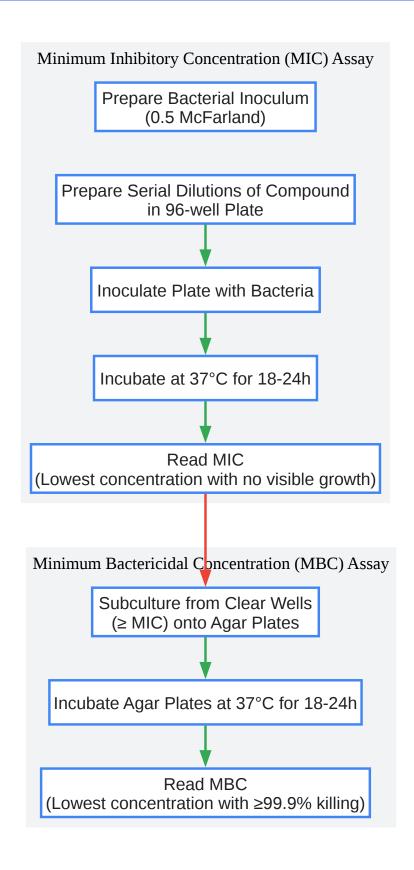
· Sterile pipette tips and dilution tubes

Procedure:

- Preparation of Inoculum and Test Solutions:
 - Prepare a bacterial inoculum as described in the MIC protocol, adjusting the final concentration to approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL in multiple sterile tubes containing MHB.
 - Add the test compound to the tubes at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
 [13] Include a growth control tube without the compound.
- Incubation and Sampling:
 - Incubate all tubes at 37°C with shaking.
 - At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[15]
- Viable Cell Counting:
 - Perform serial dilutions of each aliquot in sterile saline or PBS.
 - Plate a known volume of each dilution onto MHA plates.
 - Incubate the plates at 37°C for 18-24 hours.
- Data Analysis:
 - Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
 - Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[14]

Mandatory Visualization

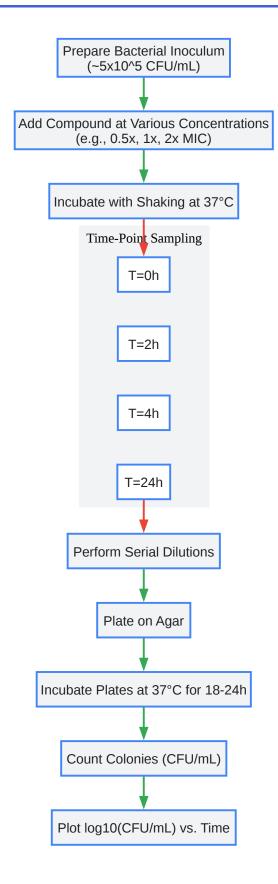




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Caption: Workflow for MIC and MBC Assays.





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Caption: Experimental Workflow for Time-Kill Curve Assay.



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